2,2'-(Fluoro(phenyl)methylene)dipyridine
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Overview
Description
2,2’-(Fluoro(phenyl)methylene)dipyridine is a fluorinated organic compound that belongs to the class of dipyridines. This compound is characterized by the presence of a fluoro-substituted phenyl group attached to a methylene bridge, which is further connected to two pyridine rings. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Fluoro(phenyl)methylene)dipyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the fluoro(phenyl)methylene group.
Industrial Production Methods: Industrial production of fluorinated pyridines, including 2,2’-(Fluoro(phenyl)methylene)dipyridine, often relies on large-scale fluorination processes using reagents like aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at elevated temperatures (450–500°C) . These methods ensure high yields and purity of the desired fluorinated products.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Fluoro(phenyl)methylene)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro(phenyl)methylene dipyridine oxides, while reduction can produce fluoro(phenyl)methylene dipyridine hydrides.
Scientific Research Applications
2,2’-(Fluoro(phenyl)methylene)dipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-(Fluoro(phenyl)methylene)dipyridine involves its interaction with specific molecular targets and pathways. The presence of the fluoro group enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
2,6-Difluoropyridine: Contains two fluorine atoms, offering different reactivity and applications.
2-Phenylpyridine: Lacks the fluoro group, resulting in different physical and chemical characteristics.
Uniqueness: 2,2’-(Fluoro(phenyl)methylene)dipyridine stands out due to its unique combination of a fluoro-substituted phenyl group and dipyridine structure.
Properties
Molecular Formula |
C17H13FN2 |
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Molecular Weight |
264.30 g/mol |
IUPAC Name |
2-(fluoro-phenyl-pyridin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C17H13FN2/c18-17(14-8-2-1-3-9-14,15-10-4-6-12-19-15)16-11-5-7-13-20-16/h1-13H |
InChI Key |
LTPQBGVWVNMROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)(C3=CC=CC=N3)F |
Origin of Product |
United States |
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